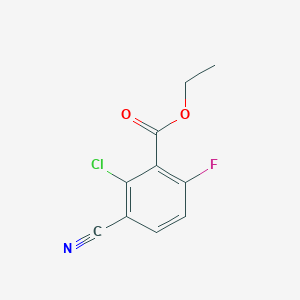

Ethyl 2-chloro-3-cyano-6-fluorobenzoate

Description

Ethyl 2-chloro-3-cyano-6-fluorobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic ring with chloro (Cl), cyano (CN), and fluoro (F) groups at positions 2, 3, and 6, respectively, along with an ethyl ester moiety. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula |

C10H7ClFNO2 |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

ethyl 2-chloro-3-cyano-6-fluorobenzoate |

InChI |

InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3 |

InChI Key |

LTSIWLPKSCILCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of Ethyl 2-chloro-3-cyano-6-fluorobenzoate typically begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid.

Esterification: The first step involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-fluorobenzoate.

Nitrile Formation: The next step involves the introduction of the cyano group. This can be achieved through a nucleophilic substitution reaction where ethyl 2-chloro-6-fluorobenzoate reacts with a cyanide source such as sodium cyanide or potassium cyanide under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Ethyl 2-chloro-3-cyano-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Formation of cyano derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-chloro-3-cyano-6-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzoate Esters

Substituent Effects and Hypothetical Reactivity

Electron-Withdrawing vs. The methoxy group in Ethyl 2-chloro-6-fluoro-3-methoxybenzoate may improve solubility in polar solvents but could reduce metabolic stability in biological systems due to susceptibility to oxidative demethylation .

Steric and Electronic Influence on Applications: The methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate increases lipophilicity, favoring membrane permeability in agrochemical or pharmaceutical contexts .

Polarity and Binding Interactions: The cyano group in the target compound introduces hydrogen-bond acceptor capability, which could enhance binding affinity in enzyme-inhibitor complexes compared to non-polar methyl or bulky methoxy groups.

Hypothetical Application Scenarios

- Pharmaceuticals: The cyano-substituted derivative may exhibit improved target specificity due to stronger dipole interactions, whereas the bromo-substituted analog is better suited for synthetic intermediates .

- Agrochemicals: Methyl and methoxy derivatives might excel in foliar applications due to balanced lipophilicity and solubility, while the cyano variant could act as a potent antifungal agent, leveraging its polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.